delta-Rubromycin

CAS No.:

Cat. No.: VC1817075

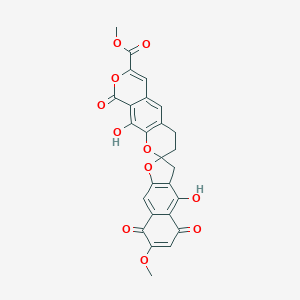

Molecular Formula: C26H18O11

Molecular Weight: 506.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H18O11 |

|---|---|

| Molecular Weight | 506.4 g/mol |

| IUPAC Name | methyl 4',10-dihydroxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate |

| Standard InChI | InChI=1S/C26H18O11/c1-33-16-8-14(27)19-12(20(16)28)7-15-13(21(19)29)9-26(36-15)4-3-10-5-11-6-17(24(31)34-2)35-25(32)18(11)22(30)23(10)37-26/h5-8,29-30H,3-4,9H2,1-2H3 |

| Standard InChI Key | ZKNAWNXACCOZQW-UHFFFAOYSA-N |

| SMILES | COC1=CC(=O)C2=C(C3=C(C=C2C1=O)OC4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O |

| Canonical SMILES | COC1=CC(=O)C2=C(C3=C(C=C2C1=O)OC4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O |

Introduction

Natural Sources and Production

Microbial Sources

Delta-Rubromycin is produced by specific strains of Streptomyces, a genus of Gram-positive bacteria known for its ability to synthesize a wide array of bioactive compounds. The Streptomyces sp. ADR1 strain has been identified as a notable producer of delta-Rubromycin, alongside other related compounds such as beta-rubromycin and gamma-rubromycin.

The production of delta-Rubromycin by these microorganisms occurs as part of their secondary metabolism, typically during the stationary phase of growth. The exact regulatory mechanisms controlling delta-Rubromycin biosynthesis in Streptomyces remain an area of ongoing research.

Extraction and Purification

The extraction and purification processes for delta-Rubromycin typically involve fermentation techniques followed by chromatographic methods to isolate the desired compound. The production process generally follows these steps:

-

Cultivation of Streptomyces strains in specific media conducive to rubromycin production

-

Fermentation under controlled conditions (temperature, pH, aeration)

-

Extraction of metabolites using appropriate solvents

-

Purification using techniques such as high-performance liquid chromatography (HPLC)

-

Structural confirmation using mass spectrometry (MS) and other analytical methods

Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and structural confirmation of delta-Rubromycin. These methods ensure the isolation of pure compound for subsequent biological testing and structural characterization.

Biological Activities

Enzyme Inhibition

The rubromycin family has demonstrated inhibitory activity against various enzymes. Studies have shown that related compounds like beta-rubromycin, gamma-rubromycin, and alpha-rubromycin exhibit inhibition of moloney murine leukemia virus reverse transcriptase (M-MLV RT) with IC50 values of 3.42, 4.37, and 7.34 μM respectively .

Table 1: Enzyme Inhibition Activity of Selected Rubromycins Against M-MLV RT

| Compound | IC50 Value (μM) |

|---|---|

| Beta-rubromycin | 3.42 |

| Gamma-rubromycin | 4.37 |

| Purpuromycin | 3.69 |

| Alpha-rubromycin | 7.34 |

| Griseorhodin A | 7.38 |

| Griseorhodin C | 9.37 |

This enzyme inhibitory activity suggests potential applications for delta-Rubromycin and related compounds as templates for the development of novel therapeutic agents targeting specific enzymatic processes.

Telomerase Inhibition

One of the most notable biological properties of the rubromycin family is their potent ability to inhibit human telomerase, as reported by Hayashi et al. in 2000 . Telomerase is an enzyme that maintains telomere length, preventing chromosome deterioration during cell division. It is highly expressed in 80-90% of cancer cells while almost completely absent in neighboring healthy cells, making it an attractive target for anti-cancer drug development .

Studies have shown that rubromycin compounds containing the spiroketal moiety demonstrate inhibition of the telomerase enzyme with IC50 values ranging from 2.64 to 12.2 μM . The 5,6-spiroketal core has been identified as an essential pharmacophore for telomerase inhibition, as demonstrated by the comparison between beta-rubromycin (IC50 = 3.06 μM) and its open-chain variant alpha-rubromycin (IC50 > 200 μM) .

Steady-state kinetic analysis of inhibition by beta-rubromycin revealed a competitive interaction with the telomerase substrate primer, indicating a specific mechanism of action . This telomerase inhibitory activity positions delta-Rubromycin and related compounds as potential leads for anti-cancer drug development.

Structure-Activity Relationships

Studies on the structure-activity relationships of rubromycins have revealed important insights into the structural requirements for their biological activities. The diverse bioactivity exhibited by the rubromycin natural products has stimulated strong interest in the synthesis development and medicinal chemistry of these compounds .

Key findings from structure-activity relationship studies include:

-

The 5,6-spiroketal core is essential for telomerase inhibition

-

Removal of either the spiroketal or quinone functionality results in loss of activity

-

The isocoumarin functionality plays a key role in potent inhibition

Applications and Future Perspectives

Development of Analogs

The significant biological activities of rubromycins have stimulated interest in developing structural analogs with improved pharmacological properties. Research has focused on creating rubromycin-based lead compounds with modifications to various parts of the structure to optimize binding energies and biological activities .

Table 2: Substitution Patterns and Binding Energies of Rubromycin Analogs

| Compound | R1 Modification | R2 Modification | R11 Modification | Binding Energy (kcal/mol) |

|---|---|---|---|---|

| Rubromycin | -COOCH3 | -C=C-H | -O-CH3 | -12.95 |

| Analog 46 | -CH2OH | (S) HC-CH2 | -CN | -13.71 |

| Analog 36 | -COOCH3 | -C=C-H | -F | -13.72 |

| Analog 27 | -COOCH3 | -C=C-H | -CN | -13.82 |

| Analog 45 | -CH2OH | (S) HC-CH2 | -CH2-CH3 | -13.82 |

| Analog 13 | -COOCH3 | -C=C-H | -CN | -13.91 |

| Analog 38 | -COOCH3 | -C=C-H | -Cl | -14.25 |

| Analog 37 | -CH2OH | (S) HC-CH2 | -CN | -14.29 |

As shown in Table 2, modifications to the R1, R2, and R11 positions of the rubromycin scaffold can significantly affect binding energies, with several analogs demonstrating improved binding compared to the parent compound . These structure-activity relationship studies provide valuable guidance for the design of next-generation rubromycin-based therapeutic candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume